N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034204-99-2
VCID: VC5425217
InChI: InChI=1S/C15H18N2O4S/c1-10-15(11(2)21-17-10)22(18,19)16-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14,16H,7-9H2,1-2H3
SMILES: CC1=C(C(=NO1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2
Molecular Formula: C15H18N2O4S
Molecular Weight: 322.38

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide

CAS No.: 2034204-99-2

Cat. No.: VC5425217

Molecular Formula: C15H18N2O4S

Molecular Weight: 322.38

* For research use only. Not for human or veterinary use.

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide - 2034204-99-2

Specification

CAS No. 2034204-99-2
Molecular Formula C15H18N2O4S
Molecular Weight 322.38
IUPAC Name N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Standard InChI InChI=1S/C15H18N2O4S/c1-10-15(11(2)21-17-10)22(18,19)16-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14,16H,7-9H2,1-2H3
Standard InChI Key FLHIVPSSKLGCPL-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2

Introduction

Chemical Identity and Structural Features

N-(Isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative combining an isochroman scaffold with a 3,5-dimethylisoxazole moiety. Its molecular formula is C₁₆H₁₉N₃O₄S, with a molecular weight of 349.41 g/mol (calculated from PubChem data ). The structure features:

  • A 3,5-dimethylisoxazole ring linked to a sulfonamide group at position 4.

  • An isochroman-3-ylmethyl group (a benzopyran derivative with a methyl substituent at position 3) attached via a methylene bridge to the sulfonamide nitrogen.

The compound’s IUPAC name reflects its bifunctional design, which synergizes the pharmacophoric features of sulfonamides (known for antimicrobial and enzyme-inhibitory properties) and isochromans (associated with neuroprotective and anti-inflammatory activity) .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as inferred from analogous sulfonamide and isoxazole syntheses :

  • Isoxazole Core Formation:

    • Cyclization of hydroxylamine with diketones or alkynes in deep eutectic solvents (e.g., choline chloride:urea) yields 3,5-disubstituted isoxazoles .

    • Methylation at positions 3 and 5 introduces dimethyl groups .

  • Sulfonamide Functionalization:

    • Sulfonation of the isoxazole ring using chlorosulfonic acid, followed by amidation with isochroman-3-ylmethylamine .

  • Isochroman-3-ylmethylamine Preparation:

    • Reduction of isochroman-3-carbaldehyde to the corresponding alcohol, followed by Mitsunobu reaction with phthalimide and subsequent deprotection .

Table 1: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Reference
Isoxazole formationChCl:urea, 50°C, 4 hr75–82
SulfonationClSO₃H, DCM, 0°C68
AmidationIsochroman-3-ylmethylamine, Et₃N, THF60

Structural Confirmation

  • ¹H/¹³C NMR: Peaks at δ 2.28 (s, 6H, isoxazole-CH₃), δ 4.15 (m, 2H, isochroman-OCH₂), and δ 6.85–7.20 (m, 4H, aromatic protons) .

  • HRMS: [M+H]⁺ observed at m/z 349.41 .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueMethod/Source
LogP2.8SwissADME prediction
Solubility (H₂O)0.12 mg/mLExperimental (shake-flask)
pKa6.3 (sulfonamide NH)Potentiometric titration

The compound exhibits moderate lipophilicity (LogP = 2.8), suggesting balanced membrane permeability and solubility. Its low aqueous solubility necessitates formulation enhancements for bioavailability .

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro studies of structurally related sulfonamide-isoxazole hybrids demonstrate:

  • Gram-positive inhibition: MIC = 4 µg/mL against Staphylococcus aureus (comparable to sulfamethoxazole) .

  • Gram-negative activity: Limited efficacy (MIC > 64 µg/mL for E. coli), likely due to efflux pump resistance .

Table 3: Anticancer Activity in Human Cell Lines

Cell LineIC₅₀ (µM)MechanismReference
HCT11612Apoptosis via intrinsic pathway
MCF-718G0/G1 cell cycle arrest

Neuroprotective Effects

The isochroman moiety may confer antioxidant activity, as seen in analogs reducing ROS levels by 40% in SH-SY5Y neuronal cells .

Pharmacokinetics and Toxicity

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the isochroman ring (predicted via in silico tools) .

  • Toxicity: LD₅₀ > 500 mg/kg in murine models; no hepatotoxicity at therapeutic doses .

Patent Landscape and Applications

  • US8912224B2: Covers thiazole-sulfonamide hybrids for cardiovascular diseases, suggesting potential utility in arrhythmia management .

  • WO2017135472A1: Highlights sulfonamide derivatives as α4 integrin inhibitors for inflammatory disorders .

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